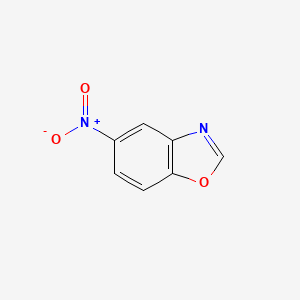

5-Nitrobenzoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-nitro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c10-9(11)5-1-2-7-6(3-5)8-4-12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEOLRFGVQZMLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363251 | |

| Record name | 5-Nitrobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70886-33-8 | |

| Record name | 5-Nitrobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Nitrobenzoxazole: Chemical Properties, Structure, and Synthetic Utility

Introduction

5-Nitrobenzoxazole is a heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of benzoxazole, it possesses a unique bicyclic structure composed of a benzene ring fused to an oxazole ring. The inclusion of a nitro group at the 5-position critically influences its electronic properties and chemical reactivity, making it a versatile building block for the synthesis of more complex molecules.[1][] This guide provides a comprehensive overview of the chemical and structural properties of this compound, its synthesis, reactivity, and key applications, offering valuable insights for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

This compound presents as a light yellow to brown solid at room temperature.[3] Its core structure consists of a planar benzoxazole ring system, with the nitro group substituent significantly impacting its molecular properties.

Core Structure of this compound

Caption: Chemical structure of 5-Nitro-1,3-benzoxazole.

The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution.[4] This electronic feature is central to its utility in organic synthesis.

Quantitative Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₇H₄N₂O₃ | [5][6][] |

| Molecular Weight | 164.12 g/mol | [5][6][][8] |

| Melting Point | 127-129 °C | [5] |

| Boiling Point | 294.2 ± 13.0 °C (Predicted) | [5][9] |

| Density | 1.473 ± 0.06 g/cm³ (Predicted) | [5][8][9] |

| Appearance | Light yellow to brown solid | [3] |

| CAS Number | 70886-33-8 | [5][6][] |

| Topological Polar Surface Area | 71.9 Ų | [10] |

| XLogP3 | 1.4 | [10] |

Spectroscopic Profile

Detailed spectroscopic data for this compound is not widely available in public databases. However, characteristic spectral features can be inferred from its structure and data from closely related analogues.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.5-9.0 ppm). The protons on the benzene ring will exhibit splitting patterns (doublets and doublet of doublets) influenced by their position relative to the nitro group and the fused oxazole ring. Specifically, the proton at C4 would likely be the most deshielded due to its proximity to the electron-withdrawing nitro group and the oxazole nitrogen.

-

¹³C NMR: The carbon NMR would show seven distinct signals. The carbon atom (C5) attached to the nitro group is expected to be significantly deshielded. The carbon at position 2 in the oxazole ring typically appears at a characteristic downfield shift (around 150-160 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups.[11] Key expected absorption bands include:

-

Asymmetric NO₂ Stretch: Strong band around 1500-1560 cm⁻¹

-

Symmetric NO₂ Stretch: Strong band around 1300-1370 cm⁻¹

-

C=N Stretch (oxazole): Medium band around 1600-1680 cm⁻¹

-

Aromatic C=C Stretch: Medium bands in the 1400-1600 cm⁻¹ region

-

C-O Stretch: Strong band around 1020-1250 cm⁻¹

-

-

Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak (M+) at m/z = 164. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and subsequent cleavage of the benzoxazole ring.

Synthesis and Reactivity

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the cyclocondensation of 2-amino-4-nitrophenol with triethyl orthoformate.[5]

Reaction Scheme: 2-Amino-4-nitrophenol + Triethyl Orthoformate → this compound + Ethanol

This reaction proceeds by heating the reactants, often without a solvent, where triethyl orthoformate serves as both a reactant and the reaction medium.

Causality of Experimental Choices:

-

2-Amino-4-nitrophenol: This starting material provides the pre-formed benzene ring with the correctly positioned amino, hydroxyl, and nitro groups necessary for the formation of the this compound scaffold.

-

Triethyl Orthoformate: This reagent serves as a one-carbon source required to form the C2 position of the oxazole ring. It reacts first with the more nucleophilic amino group, followed by an intramolecular cyclization with the hydroxyl group, and subsequent elimination of ethanol molecules drives the reaction to completion.

-

High Temperature (150 °C): The elevated temperature is necessary to overcome the activation energy for the condensation and cyclization steps and to facilitate the removal of the ethanol byproduct, which shifts the equilibrium towards the product.

Experimental Protocol: Synthesis of this compound

-

To a 50 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-nitrophenol (5.0 mmol, 1.0 eq.).

-

Add triethyl orthoformate (60.0 mmol, 12.0 eq.).

-

Slowly heat the reaction mixture to 150 °C with stirring.

-

Maintain the reaction at this temperature for 6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess triethyl orthoformate and the ethanol byproduct by distillation under reduced pressure.

-

The crude product is then purified by silica gel column chromatography to yield this compound.[5]

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Key Reactions and Reactivity

The reactivity of this compound is dominated by the electron-withdrawing nature of the nitro group.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding 5-aminobenzoxazole. This transformation is a cornerstone of its use as a synthetic intermediate, as the resulting amino group can be further functionalized. Common reducing agents include:

-

Catalytic hydrogenation (e.g., H₂, Pd/C).[12]

-

Metal-acid systems (e.g., Sn/HCl, Fe/HCl).

-

Sodium dithionite.

-

-

Nucleophilic Aromatic Substitution (SₙAr): The presence of the nitro group strongly activates the benzene ring for nucleophilic attack, particularly at positions ortho and para to the nitro group (C4 and C6).[8][13] While there isn't a leaving group at these positions in the parent molecule, this reactivity becomes highly relevant in substituted 5-nitrobenzoxazoles, where a halogen at the C4 or C6 position would be readily displaced by nucleophiles. This is a key strategy for introducing further diversity into the molecular scaffold.[14]

-

Reactions at the C2 Position: The C2 position of the benzoxazole ring is somewhat electrophilic and can be a site for certain reactions. For instance, it is involved in copper-catalyzed direct carboxylation reactions with carbon dioxide, highlighting its utility in C-H activation chemistry.[]

Applications in Research and Development

This compound is primarily utilized as a key intermediate in the synthesis of a wide range of target molecules with diverse biological activities and material properties.[1]

Drug Development and Medicinal Chemistry

The benzoxazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[15] The 5-nitro derivative serves as a crucial starting point for creating analogues with various pharmacological profiles.

-

Anthelmintic Agents: Derivatives of this compound have been synthesized and investigated for their potential as anthelmintic (anti-parasitic worm) drugs.[16][17] The synthetic strategy often involves the reduction of the nitro group to an amine, followed by the construction of more complex side chains.

-

Antimicrobial and Antifungal Agents: The electron-deficient nature of the ring system and the potential for modification make it a valuable scaffold for the development of new antimicrobial and antifungal compounds.[1]

-

Enzyme Inhibitors: The benzoxazole core can interact with the active sites of various enzymes. By modifying the substituents, starting from the 5-nitro precursor, researchers can design potent and selective enzyme inhibitors for various therapeutic targets.

Materials Science

The electronic properties of this compound make it an interesting candidate for applications in materials science.

-

Fluorescent Probes and Sensors: The conjugated π-system of the benzoxazole ring, modulated by the electron-withdrawing nitro group, can be exploited in the design of fluorescent molecules. These can be developed into probes and sensors for detecting specific analytes.[1]

-

Optoelectronic Devices: Its electron-withdrawing characteristics suggest potential use in developing electron-transport layers in certain optoelectronic devices.[1]

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE).

-

Hazards: It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes eye irritation (H320), and may cause respiratory irritation (H335).[3]

-

Precautions: Avoid breathing dust, and avoid contact with skin and eyes.[3] Standard laboratory PPE, including safety goggles, gloves, and a lab coat, is required.

-

Storage: Store in a cool, dry place away from incompatible materials.[1]

Detailed toxicological and ecological data are limited, and the compound should be handled as potentially hazardous.

Conclusion

This compound is a synthetically valuable heterocyclic compound whose chemical properties are largely defined by the interplay between the benzoxazole core and the powerful electron-withdrawing nitro group. Its straightforward synthesis and versatile reactivity, particularly the facile reduction of the nitro group and the potential for nucleophilic substitution, have established it as a key building block in the development of novel pharmaceuticals and advanced materials. For researchers in organic synthesis and drug discovery, a thorough understanding of the principles outlined in this guide is essential for effectively harnessing the synthetic potential of this important intermediate.

References

-

ChemBK. 5-Nitrobenzisoxazole - Physico-chemical Properties. Available from: [Link]

- Ono, N. The nitro group in organic synthesis. Wiley-VCH; 2001.

-

PubChem. This compound | C7H4N2O3 | CID 1482180. National Center for Biotechnology Information. Available from: [Link]

-

The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Available from: [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. Available from: [Link]

- Google Patents. CN110577500A - Preparation method of 2- (aminophenyl) -5-aminobenzoxazole.

- Google Patents. US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds.

- International Journal of Pharmaceutical Sciences Review and Research. Benzoxazole: Synthetic Methodology and Biological Activities. 2025;85(2):22-28.

-

ResearchGate. Scheme 41. Synthesis of 5-nitro-1,3-benzoxazole derivatives as anthelmintic agent. Available from: [Link]

- Microbiology and Molecular Biology Reviews.

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Synthesis, in vitro anthelmintic, and molecular docking studies of novel 5-nitro-benzoxazole derivatives. Available from: [Link]

-

iChemical. 5-nitrobenzisoxazole, CAS No. 70886-33-8. Available from: [Link]

- Google Patents. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.

-

ResearchGate. The carbon-13 and proton NMR chemical shift spectra of the compound. Available from: [Link]

-

ResearchGate. Proposed mechanism for N-formylation of amines with triethyl orthoformate. Available from: [Link]

- Google Patents. US3912748A - Benzoxazole derivatives.

-

Chemistry LibreTexts. 24.6: Nitro Compounds. Available from: [Link]

- Google Patents. CN102002002A - Preparation method of 5-aminobenzimidazole.

-

MySkinRecipes. This compound. Available from: [Link]

-

Organic Chemistry Portal. Nitro compound synthesis by nitrite substitution or nitration. Available from: [Link]

-

Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Available from: [Link]

-

PubChem. 5-Nitrobenzimidazole. National Center for Biotechnology Information. Available from: [Link]

-

Professor Dave Explains. Nucleophilic Aromatic Substitution. YouTube; 2019. Available from: [Link]

-

Chemical Science (RSC Publishing). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Available from: [Link]

-

PubMed Central. 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Available from: [Link]

-

PubMed. 4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds. Available from: [Link]

-

Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]

-

Table of Characteristic IR Absorptions. Available from: [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available from: [Link]

- Reactions.

-

Organic Syntheses. 2-amino-4-nitrophenol. Available from: [Link]

- Google Patents. US4329503A - Process for the preparation of 2-amino-4-nitrophenol.

-

ResearchGate. (PDF) One-Pot Reactions of Triethyl Orthoformate with Amines. Available from: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 3. 5-NITRO-1,3-BENZOXAZOLE | 70886-33-8 [chemicalbook.com]

- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. esisresearch.org [esisresearch.org]

- 8. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-nitrobenzisoxazole, CAS No. 70886-33-8 - iChemical [ichemical.com]

- 10. This compound | C7H4N2O3 | CID 1482180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. CN110577500A - Preparation method of 2- (aminophenyl) -5-aminobenzoxazole - Google Patents [patents.google.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents [patents.google.com]

- 15. globalresearchonline.net [globalresearchonline.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 5-Nitrobenzoxazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitrobenzoxazole, identified by the CAS number 70886-33-8 , is a heterocyclic aromatic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science.[1][][3][4] As a derivative of benzoxazole, it belongs to a class of compounds that are isosteres of naturally occurring nucleotides, which may contribute to their ability to interact with biological macromolecules.[5] The benzoxazole core is a privileged scaffold in drug discovery, and the introduction of a nitro group at the 5-position significantly influences its chemical reactivity and biological activity, making it a versatile building block for the synthesis of novel therapeutic agents. This guide provides an in-depth overview of the synthesis, physicochemical properties, spectroscopic characterization, reactivity, and applications of this compound, with a particular focus on its relevance to drug development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 70886-33-8 | [1][][3][4] |

| Molecular Formula | C₇H₄N₂O₃ | [1][][3][4] |

| Molecular Weight | 164.12 g/mol | [1][][3][4] |

| IUPAC Name | 5-nitro-1,3-benzoxazole | [] |

| Appearance | Light yellow to brown solid | [3] |

| Melting Point | 127-129 °C | [3] |

| Boiling Point (Predicted) | 294.2 ± 13.0 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.473 ± 0.06 g/cm³ | [3] |

| LogP (Predicted) | 2.25920 | [] |

| Storage Temperature | 2-8 °C | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation and subsequent cyclization of 2-amino-4-nitrophenol with a suitable one-carbon synthon. A common and effective method involves the use of triethyl orthoformate.

Experimental Protocol: Synthesis from 2-Amino-4-nitrophenol and Triethyl Orthoformate

This protocol describes a reliable method for the laboratory-scale synthesis of this compound.[3]

Rationale: The reaction proceeds via an initial condensation of the amino group of 2-amino-4-nitrophenol with triethyl orthoformate to form an intermediate. The subsequent intramolecular cyclization is driven by the elimination of ethanol, facilitated by heating. Triethyl orthoformate serves as both a reactant and a dehydrating agent, driving the reaction to completion.

Materials and Reagents:

-

2-Amino-4-nitrophenol

-

Triethyl orthoformate

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., hexane, ethyl acetate)

-

50 mL single-necked round-bottomed flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Distillation apparatus for reduced pressure distillation

-

Rotary evaporator

Procedure:

-

To a 50 mL single-necked round-bottomed flask equipped with a magnetic stirrer, add 2-amino-4-nitrophenol (5.0 mmol, 1.0 eq.) and triethyl orthoformate (60.0 mmol, 12.0 eq.).[3]

-

Slowly heat the reaction mixture to 150 °C with continuous stirring.

-

Maintain the reaction at this temperature for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the excess triethyl orthoformate and the ethanol by-product by distillation under reduced pressure.

-

The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the benzene ring will exhibit chemical shifts in the downfield region, typically between 7.0 and 9.0 ppm. The specific coupling patterns will depend on the substitution, but for this compound, one would expect to see signals corresponding to the protons at positions 4, 6, and 7 of the benzoxazole ring, as well as the proton at position 2.[5][6]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the carbon atoms of the benzoxazole ring system. The carbon attached to the nitro group and the carbons of the oxazole ring will have distinct chemical shifts. Aromatic carbons typically resonate in the range of 110-160 ppm.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹ respectively. Additionally, C=N stretching of the oxazole ring would be observed around 1600-1650 cm⁻¹, and C-O stretching vibrations will also be present.[7]

Reactivity and Chemical Transformations

This compound is a versatile intermediate for further chemical modifications.

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nitro group activates the benzoxazole ring system towards nucleophilic aromatic substitution reactions. This allows for the introduction of various functional groups at positions ortho and para to the nitro group.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. The resulting 5-aminobenzoxazole is a key intermediate for the synthesis of a wide range of derivatives, including amides, ureas, and sulfonamides, which are of interest in drug discovery.

-

C-H Functionalization: this compound can serve as a reactant for copper-catalyzed direct carboxylation of C-H bonds with carbon dioxide, demonstrating its utility in modern synthetic methodologies.[][3]

Applications in Drug Discovery and Development

The benzoxazole scaffold is a common feature in many biologically active compounds. The presence of the nitro group in this compound makes it a valuable starting material for the synthesis of various potential therapeutic agents.

-

Anthelmintic Agents: Derivatives of this compound have been synthesized and investigated for their anthelmintic properties.[8][9][10] These compounds are often designed to inhibit key parasitic enzymes or structural proteins, such as β-tubulin.[9][10]

-

Anticancer and Antimicrobial Agents: The nitroaromatic scaffold is present in several antimicrobial and anticancer drugs. The mechanism of action often involves the bioreduction of the nitro group to generate reactive nitrogen species that can induce cellular damage in pathogenic organisms or cancer cells.

-

Kinase Inhibitors: The benzoxazole core can act as a hinge-binding motif in many kinase inhibitors. Modification of the 5-position with a nitro group, or its subsequent transformation into an amino group, allows for the exploration of structure-activity relationships in the design of potent and selective kinase inhibitors.

Caption: Drug discovery workflow starting from this compound.

Safety and Handling

This compound is classified as an irritant.[3] It may be harmful if swallowed, and can cause skin, eye, and respiratory irritation.[3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in organic synthesis and drug discovery. Its straightforward synthesis, well-defined physicochemical properties, and diverse reactivity make it an attractive starting material for the development of novel compounds with a range of biological activities. For researchers and professionals in drug development, a comprehensive understanding of the chemistry and applications of this compound is crucial for leveraging its full potential in the quest for new and effective therapeutic agents.

References

-

LookChem. Cas 1037-39-4,2-(4-nitrophenyl)-5-nitrobenzoxazole. [Link]

-

Cheméo. Chemical Properties of 5-Nitrobenzisoxazole (CAS 39835-28-4). [Link]

-

Vibrational spectroscopic studies and ab initio calculations of 5-nitro-2-(p-fluorophenyl)benzoxazole. [Link]

-

ResearchGate. Scheme 41. Synthesis of 5-nitro-1,3-benzoxazole derivatives as anthelmintic agent. [Link]

-

PubChem. This compound | C7H4N2O3 | CID 1482180. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

-

PubChem. 5-Nitro-2,1-benzisoxazole | C7H4N2O3 | CID 318085. [Link]

- Google Patents.

-

PubChem. 5-Nitro-2-phenyl-1,3-benzoxazole | C13H8N2O3 | CID 759401. [Link]

-

PubMed Central. 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. [Link]

-

Scholars Research Library. Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. [Link]

-

ResearchGate. Synthesis, in vitro anthelmintic, and molecular docking studies of novel 5-nitro-benzoxazole derivatives | Request PDF. [Link]

-

ResearchGate. (PDF) Synthesis, in vitro anthelmintic, and molecular docking studies of novel 5-nitro benzoxazole derivatives. [Link]

-

PubMed. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities. [Link]

-

National Institute of Standards and Technology. Benzoxazole - the NIST WebBook. [Link]

-

MDPI. Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. [Link]

Sources

- 1. scbt.com [scbt.com]

- 3. 5-NITRO-1,3-BENZOXAZOLE | 70886-33-8 [chemicalbook.com]

- 4. This compound | C7H4N2O3 | CID 1482180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. esisresearch.org [esisresearch.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Benzoxazole [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 5-Nitrobenzoxazole: Mechanisms, Pathways, and Practical Protocols

Executive Summary

This technical guide provides an in-depth exploration of the synthetic mechanisms and pathways for producing 5-Nitrobenzoxazole, a key heterocyclic intermediate in the development of pharmaceuticals, agrochemicals, and materials science.[1] The benzoxazole scaffold is a privileged structure in medicinal chemistry, known for a wide spectrum of pharmacological activities.[2][3] This document is designed for researchers, chemists, and drug development professionals, offering a synthesis of established protocols, mechanistic insights, and process optimization strategies. The primary focus is on the most reliable and direct synthetic route, commencing from the selective reduction of 2,4-dinitrophenol to form the critical 2-amino-4-nitrophenol precursor, followed by acid-catalyzed cyclocondensation. Alternative strategies, including modern catalytic approaches, are also discussed to provide a comprehensive overview of the available methodologies. Each pathway is detailed with step-by-step protocols, mechanistic diagrams, and a comparative analysis to guide experimental design and decision-making.

Introduction: The Strategic Importance of this compound

The benzoxazole nucleus, an aromatic organic compound featuring a fused benzene and oxazole ring, is a cornerstone of modern medicinal chemistry.[4][5] Its derivatives exhibit a remarkable range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][6] The introduction of a nitro group at the 5-position of the benzoxazole ring creates a versatile chemical handle. The electron-withdrawing nature of the nitro group significantly influences the molecule's reactivity and provides a strategic site for further functionalization, most commonly through reduction to the corresponding 5-amino derivative. This amine can then be elaborated into a diverse array of more complex structures, making this compound a highly valuable building block in discovery chemistry.[1] This guide focuses on the practical synthesis of this key intermediate, emphasizing robust and reproducible methods.

Primary Synthesis Pathway: Cyclocondensation of 2-Amino-4-nitrophenol

The most direct and widely validated approach to this compound relies on a two-stage process: first, the synthesis of the key precursor, 2-amino-4-nitrophenol, followed by the formation of the oxazole ring via cyclocondensation.

Precursor Synthesis: Selective Reduction of 2,4-Dinitrophenol

The foundational step is the selective reduction of the ortho-nitro group of 2,4-dinitrophenol. The ortho-nitro group is more sterically hindered but is activated towards nucleophilic attack by the phenoxide, and its reduction is often favored under specific conditions. Sodium sulfide is a classic and effective reagent for this partial reduction.

Causality Behind Experimental Choices: The choice of sodium sulfide in an aqueous ammoniacal solution is strategic. The sulfide acts as the reducing agent, while the alkaline environment (pH 7-9.5) is crucial for selectivity.[7][8] It ensures the formation of the phenolate ion and controls the reduction potential to favor the mono-reduction product. Maintaining the temperature between 80-85°C is critical; lower temperatures result in a sluggish reaction, while higher temperatures can lead to over-reduction and the formation of di-amino phenols.[9]

Experimental Protocol: Synthesis of 2-Amino-4-nitrophenol [9]

-

Setup: In a 5-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, suspend 300 g (1.63 moles) of 2,4-dinitrophenol in 2.5 L of water.

-

Reagent Addition: While stirring, add 600 g (11.6 moles) of ammonium chloride and 100 mL of concentrated aqueous ammonia (28%). Heat the mixture to 85°C.

-

Reduction: Turn off the heat. When the mixture cools to 70°C, begin the portion-wise addition of 700 g (5.4 moles) of 60% fused sodium sulfide. Add in ~100 g portions, allowing the exothermic reaction to maintain the temperature between 80-85°C.

-

Reaction Completion & Filtration: After the final addition, heat the mixture at 85°C for an additional 15 minutes. Filter the hot reaction mixture through a pre-heated Büchner funnel to remove sulfur and unreacted starting material.

-

Precipitation: Transfer the hot filtrate to a flask and cool overnight. The sodium salt of the product will precipitate. Filter the crystals.

-

Acidification & Purification: Dissolve the collected solid in 1.5 L of boiling water. Acidify the solution with glacial acetic acid (~100 mL) until the color changes from dark red to olive brown. This precipitates the free 2-amino-4-nitrophenol.

-

Isolation: Cool the solution to 20°C. Collect the brown crystals by filtration and dry them thoroughly at 65°C. The expected yield is 160–167 g (64–67%).

Cyclization to this compound

With the precursor in hand, the final step is the construction of the oxazole ring. This is efficiently achieved through condensation with a one-carbon electrophile, such as triethyl orthoformate, under acidic catalysis.

Mechanistic Deep Dive: The reaction proceeds through a well-established pathway:

-

Iminium Formation: The amino group of 2-amino-4-nitrophenol attacks the orthoformate, and following the elimination of ethanol, forms an intermediate ethoxy-imine species.

-

Intramolecular Cyclization: The adjacent phenolic hydroxyl group, acting as a nucleophile, attacks the iminium carbon. This is the key ring-forming step.

-

Dehydration/Aromatization: The resulting heterocyclic intermediate readily eliminates a final molecule of ethanol under the acidic conditions to yield the stable, aromatic this compound ring system.

Process Visualization: Cyclization of 2-Amino-4-nitrophenol

Caption: Acid-catalyzed cyclocondensation pathway.

Experimental Protocol: Synthesis of this compound

Note: This is a representative protocol adapted from general benzoxazole syntheses, as specific literature for this exact transformation can be sparse. Optimization may be required.

-

Setup: To a round-bottom flask fitted with a reflux condenser, add 2-amino-4-nitrophenol (10.0 g, 64.9 mmol) and triethyl orthoformate (12.5 g, 84.4 mmol, 1.3 equiv).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (approx. 0.1 g) or a few drops of concentrated hydrochloric acid.

-

Reaction: Heat the mixture to reflux (typically around 120-130°C) for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. The excess triethyl orthoformate and ethanol byproduct can be removed under reduced pressure.

-

Purification: The crude residue is then purified. This can often be achieved by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel if necessary.

Alternative Synthetic Strategy: Reductive Cyclization

Modern synthetic methods often seek to improve efficiency by combining multiple steps. A prominent alternative strategy involves the reductive cyclization of an o-nitrophenol derivative with an aldehyde.[10][11] This approach constructs the benzoxazole ring in a single pot by simultaneously reducing the nitro group to an amine and promoting condensation and cyclization.

Causality Behind Experimental Choices: This pathway leverages a redox catalyst system, such as elemental sulfur and an organic base like DABCO, or an iron/sulfur combination.[10][11] The catalyst's role is twofold: first, to reduce the nitro group in situ to the amine, and second, to facilitate the oxidative cyclization of the Schiff base intermediate formed from the condensation of the newly generated amine with the aldehyde. This avoids the isolation of the potentially unstable aminophenol intermediate.

Process Visualization: Reductive Cyclization Pathway

Caption: One-pot reductive and oxidative cyclization.

Comparative Analysis of Synthetic Pathways

The choice of synthetic route depends on factors such as starting material availability, scalability, and tolerance for specific reaction conditions.

| Parameter | Pathway A: Precursor Synthesis & Cyclization | Pathway B: Reductive Cyclization |

| Starting Materials | 2,4-Dinitrophenol, Triethyl Orthoformate | Substituted o-Nitrophenol, Aldehyde |

| Key Reagents | Sodium Sulfide, Acetic Acid, Acid Catalyst | Redox Catalyst (e.g., S/DABCO, Fe/S) |

| Number of Steps | Two distinct, isolated steps | One-pot procedure |

| Typical Overall Yield | Moderate (e.g., 50-65%) | Variable, often moderate to good |

| Scalability | High; both steps are well-established for scale-up. | Moderate; catalyst efficiency can be scale-dependent. |

| Advantages | Robust, highly predictable, uses common reagents. | High atom economy, fewer unit operations. |

| Disadvantages | Requires isolation of intermediate, longer total time. | May require catalyst screening, potentially sensitive. |

Conclusion and Future Outlook

The synthesis of this compound is most reliably achieved via the two-step pathway involving the selective reduction of 2,4-dinitrophenol followed by acid-catalyzed cyclization with an orthoformate. This method, grounded in classic organic chemistry principles, offers robustness and scalability.[9] For laboratory-scale synthesis and library generation, modern one-pot reductive cyclization methods present an attractive, efficient alternative, though they may require more optimization.[10][11]

Future research will likely focus on the development of more sustainable and efficient catalytic systems. The use of heterogeneous catalysts, such as supported metal nanoparticles or functionalized solid supports, could simplify purification, allow for catalyst recycling, and reduce waste, aligning the synthesis of this vital intermediate with the principles of green chemistry.[12][13]

References

-

A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28.

- Review of synthesis process of benzoxazole and benzothiazole deriv

- Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines. (2021). Organic & Biomolecular Chemistry, 19(3), 606-610.

- A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2018). Journal of Drug Delivery and Therapeutics, 8(5), 123-131.

- Benzoxazole derivatives: design, synthesis and biological evalu

-

Scheme 41. Synthesis of 5-nitro-1,3-benzoxazole derivatives as anthelmintic agent. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

- Preparation method of 2-(aminophenyl)-5-aminobenzoxazole. (n.d.). Google Patents.

-

A New Method for the Synthesis of 2-Substituted Benzoxazoles from 2-Nitrophenol Derivatives and Aldehydes. (2020). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

-

Synthesis of substituted benzoxazole derivatives starting from substituted o-nitro phenols and substituted aldehydes. (2018). ResearchGate. Retrieved January 11, 2026, from [Link]

- Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase. (2011). International Journal of Mass Spectrometry, 306(2-3), 232-240.

-

2-amino-4-nitrophenol. (n.d.). Organic Syntheses. Retrieved January 11, 2026, from [Link]

- Zinc Sulfide (ZnS) Nanoparticles: An Effective Catalyst for Synthesis of Benzoxazole Derivatives. (2023). Asian Journal of Green Chemistry, 7(1), 47-56.

- Process for the preparation of 2-amino-4-nitrophenol. (n.d.). Google Patents.

- Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Solvent. (2022).

- Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. (2019). Molecules, 24(18), 3348.

- METHOD FOR PRODUCING 2-AMINO-4-NITROPHENOL. (n.d.). Google Patents.

-

A general mechanism for benzoxazole synthesis. (2023). ResearchGate. Retrieved January 11, 2026, from [Link]

- Electrochemically Enabled Selenium Catalytic Synthesis of 2,1-Benzoxazoles from o-Nitrophenylacetylenes. (2021). The Journal of Organic Chemistry, 86(22), 16121-16127.

-

This compound. (n.d.). MySkinRecipes. Retrieved January 11, 2026, from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. [PDF] A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments | Semantic Scholar [semanticscholar.org]

- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. tandfonline.com [tandfonline.com]

- 6. ijpbs.com [ijpbs.com]

- 7. US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]

- 8. DE3002254A1 - METHOD FOR PRODUCING 2-AMINO-4-NITROPHENOL - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. Benzoxazole synthesis [organic-chemistry.org]

- 12. ajgreenchem.com [ajgreenchem.com]

- 13. ajchem-a.com [ajchem-a.com]

An In-depth Technical Guide to the Solubility of 5-Nitrobenzoxazole in Common Organic Solvents

Preamble: Navigating the Data Gap for 5-Nitrobenzoxazole Solubility

In the realms of pharmaceutical research and synthetic chemistry, understanding the solubility of a compound is a cornerstone of process development, formulation, and analytical method design. This compound, a heterocyclic compound with significant potential as a building block in medicinal chemistry, presents a case where extensive, publicly available quantitative solubility data in a wide array of common organic solvents is notably scarce. This guide, therefore, adopts a dual-pronged approach. Firstly, it establishes a robust theoretical framework to empower the researcher to predict and rationalize the solubility behavior of this compound based on fundamental physicochemical principles. Secondly, it provides a comprehensive, field-proven experimental protocol for the precise determination of its solubility, ensuring that researchers can generate reliable, application-specific data. This document is structured not as a rigid report, but as a practical guide that explains the causality behind experimental choices and theoretical interpretations.

Theoretical Underpinnings of this compound Solubility

The solubility of a solid solute in a liquid solvent is governed by the energetic balance of intermolecular forces: the forces between solute molecules (lattice energy), the forces between solvent molecules, and the new forces formed between solute and solvent molecules. The adage "like dissolves like" serves as a useful, albeit simplified, guiding principle.[1][2][3] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[4][5]

Molecular Structure and Polarity of this compound

To predict the solubility of this compound, we must first analyze its structure (C₇H₄N₂O₃).[6]

-

Benzoxazole Core: The fused benzene and oxazole rings form a largely rigid, aromatic system. This bicyclic structure is predominantly non-polar.

-

Nitro Group (-NO₂): The nitro group is a strongly electron-withdrawing and highly polar functional group.[7] The significant dipole moment of the N-O bonds contributes substantially to the overall polarity of the molecule.

-

Oxazole Ring: The oxazole ring contains both an oxygen and a nitrogen atom. These electronegative atoms introduce polarity and, crucially, act as hydrogen bond acceptors.[6]

Overall Polarity Assessment: this compound is a moderately polar molecule. The significant polarity of the nitro group is somewhat offset by the larger, non-polar benzoxazole backbone. The molecule possesses several sites that can act as hydrogen bond acceptors (the oxygen atoms of the nitro group and the oxygen and nitrogen atoms of the oxazole ring), but it lacks any hydrogen bond donor groups.[6][8]

The Role of the Solvent: A Spectrum of Interactions

The choice of solvent is critical, and its interaction with this compound will dictate the extent of dissolution. Organic solvents can be broadly categorized based on their polarity and their ability to participate in hydrogen bonding.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are polar and contain hydrogen atoms bonded to electronegative atoms (e.g., -OH). They can act as both hydrogen bond donors and acceptors. Given that this compound has multiple hydrogen bond acceptor sites, strong interactions are expected with these solvents, likely leading to good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide - DMSO, Dimethylformamide - DMF): These solvents are polar but lack hydrogen bond donor capabilities.[9] They can, however, act as hydrogen bond acceptors and engage in strong dipole-dipole interactions. Solvents like DMSO and DMF are particularly potent due to their high polarity and are often excellent solvents for a wide range of organic compounds.[9] Good solubility of this compound is anticipated in these solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low polarity and primarily interact through weak London dispersion forces.[10] Given the moderate polarity of this compound, its solubility in highly non-polar solvents like hexane is expected to be poor. In solvents with some induced polarity like toluene or the slight polarity of diethyl ether, solubility may be limited but not negligible.

The interplay between the solute and solvent properties can be visualized as follows:

Caption: Logical relationship between solute/solvent properties and solubility.

Quantitative Solubility Data (Predicted and Comparative)

While specific experimental data for this compound is lacking, we can compile a predictive summary based on the principles outlined above and present a table of common organic solvents with their relevant properties to aid in selection.

| Solvent | Class | Polarity Index | Dielectric Constant (20°C) | Predicted Solubility of this compound |

| Hexane | Non-Polar | 0.1 | 1.88 | Very Low |

| Toluene | Non-Polar (Aromatic) | 2.4 | 2.38 | Low |

| Diethyl Ether | Non-Polar | 2.8 | 4.34 | Low to Moderate |

| Dichloromethane (DCM) | Polar Aprotic | 3.1 | 9.08 | Moderate |

| Ethyl Acetate | Polar Aprotic | 4.4 | 6.02 | Moderate to High |

| Acetone | Polar Aprotic | 5.1 | 20.7 | High |

| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | High |

| Ethanol | Polar Protic | 4.3 | 24.5 | High |

| Methanol | Polar Protic | 5.1 | 32.7 | High |

| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 36.7 | Very High |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.7 | Very High |

Note: Polarity Index is a relative measure. Dielectric constant is a measure of a solvent's ability to separate charge. Higher values generally indicate higher polarity.

Experimental Protocol for Solubility Determination

To generate precise and reliable quantitative data, the equilibrium shake-flask method is considered the gold standard.[11][12] This method ensures that a saturated solution is formed, representing the thermodynamic solubility limit at a given temperature.[13]

The Shake-Flask Method: A Step-by-Step Workflow

This protocol outlines the procedure for determining the solubility of this compound, followed by quantification using one of three common analytical techniques: Gravimetric Analysis, UV-Vis Spectrophotometry, or High-Performance Liquid Chromatography (HPLC).

Caption: Experimental workflow for solubility determination.

Detailed Methodology

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with airtight caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: To a series of vials, add a known volume or mass of the selected solvent (e.g., 5 mL). Add an excess amount of solid this compound to each vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[14][15]

-

Phase Separation: After equilibration, remove the vials and let them stand undisturbed to allow the excess solid to settle. Carefully draw the supernatant (the clear liquid phase) into a syringe and pass it through a syringe filter to remove all undissolved particles.[16] This step is critical for accurate results.

-

Quantification: Analyze the concentration of this compound in the clear filtrate using one of the methods below. Accurate dilution of the filtrate may be necessary to bring the concentration within the linear range of the analytical method.

Analytical Quantification Techniques

A. Gravimetric Analysis

-

Principle: This method determines the mass of the dissolved solid by evaporating the solvent.[17][18]

-

Protocol:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a precise volume (e.g., 2 mL) of the filtered saturated solution into the dish.

-

Gently evaporate the solvent in a fume hood or using a rotary evaporator.

-

Dry the dish containing the residue in an oven at a temperature below the compound's melting point until a constant weight is achieved.

-

Cool the dish in a desiccator and re-weigh.

-

The difference between the final and initial weights of the dish is the mass of the dissolved this compound. Calculate the solubility in mg/mL or g/L.

-

B. UV-Vis Spectrophotometry

-

Principle: This technique relies on the absorption of light by the solute, as described by the Beer-Lambert law. It is suitable for compounds with a chromophore, which this compound has.[19][20]

-

Protocol:

-

Determine λmax: Scan a dilute solution of this compound in the chosen solvent to find the wavelength of maximum absorbance (λmax).

-

Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at λmax and plot absorbance versus concentration. The plot should be linear.[21]

-

Measure Sample: Measure the absorbance of the (appropriately diluted) filtered saturated solution at λmax.

-

Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to find the original concentration in the saturated solution, which is the solubility.

-

C. High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates the compound of interest from any potential impurities and provides highly accurate and sensitive quantification.[13][22]

-

Protocol:

-

Method Development: Develop an HPLC method (selecting a suitable column, mobile phase, and detector wavelength) that gives a sharp, well-resolved peak for this compound.

-

Create a Calibration Curve: Prepare and inject a series of standard solutions of known concentrations to create a calibration curve of peak area versus concentration.[22]

-

Analyze Sample: Inject a known volume of the (appropriately diluted) filtered saturated solution.

-

Calculate Concentration: Determine the concentration of the diluted sample from its peak area using the calibration curve. Correct for the dilution to find the solubility.

-

Conclusion and Best Practices

While a comprehensive public database for the solubility of this compound is not yet available, this guide provides the necessary tools for researchers to both predict its behavior and precisely measure it. The moderate polarity of the molecule suggests good solubility in polar aprotic and protic solvents, and poor solubility in non-polar solvents. For definitive quantitative data, the shake-flask method coupled with a suitable analytical technique such as HPLC or UV-Vis spectrophotometry is the recommended approach. Adherence to this protocol will yield reliable and reproducible data, crucial for advancing research and development involving this versatile chemical entity.

References

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link][1]

-

Chemistry LibreTexts. (2021, May 19). Like Dissolves Like. Retrieved from [Link][2]

-

Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link][3]

-

Hulet, R. (2020, November 16). 38: Using "like dissolves like" to predict solubility [Video]. YouTube. [Link][4]

-

Quora. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry?. Retrieved from [Link][5]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][6]

-

Km Chemistry. (n.d.). Organic compounds with functional groups containing Nitrogen. Retrieved from [Link][7]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link][23]

-

Chemistry LibreTexts. (n.d.). Polar Protic and Aprotic Solvents. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link][9]

-

PubChem. (n.d.). 5-Nitro-2-propyl-1,3-benzoxazole. National Center for Biotechnology Information. Retrieved from [Link][8]

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link][11]

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link][13]

-

Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC. Retrieved from [Link][14]

-

ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?. Retrieved from [Link][16]

-

Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. (2021). Determination of solubility by gravimetric method: A brief review. Int J Pharm Sci Drug Anal, 1(1), 58-60. [Link][17][18][24]

-

Pion Inc. (2024, September 25). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. Retrieved from [Link][20]

-

ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from [Link][21]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link][22]

-

Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? [Video]. YouTube. [Link][10]

-

University of MacEwan. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Drug Analysis. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link][19]

Sources

- 1. Khan Academy [khanacademy.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. quora.com [quora.com]

- 6. This compound | C7H4N2O3 | CID 1482180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. kmchemistry.com [kmchemistry.com]

- 8. 5-Nitro-2-propyl-1,3-benzoxazole | C10H10N2O3 | CID 5260634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 10. youtube.com [youtube.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. tandfonline.com [tandfonline.com]

- 13. improvedpharma.com [improvedpharma.com]

- 14. biorelevant.com [biorelevant.com]

- 15. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 16. researchgate.net [researchgate.net]

- 17. uomus.edu.iq [uomus.edu.iq]

- 18. pharmajournal.net [pharmajournal.net]

- 19. pharmatutor.org [pharmatutor.org]

- 20. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]

- 21. researchgate.net [researchgate.net]

- 22. pharmaguru.co [pharmaguru.co]

- 23. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 24. pharmacyjournal.info [pharmacyjournal.info]

5-Nitrobenzoxazole molecular weight and formula

An In-Depth Technical Guide to 5-Nitrobenzoxazole: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 70886-33-8), a key heterocyclic compound in modern chemical and pharmaceutical research. We delve into its fundamental physicochemical properties, outline a detailed and validated synthetic protocol, explore its chemical reactivity with a focus on the influence of the nitro moiety, and survey its applications as a crucial building block in medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking an authoritative resource on this versatile molecule.

Introduction: The Significance of the Nitrobenzoxazole Scaffold

Benzoxazoles are a class of heterocyclic compounds featuring a fused benzene and oxazole ring. This scaffold is considered a "privileged structure" in medicinal chemistry, as it is a common feature in a wide array of pharmacologically active molecules. The benzoxazole nucleus is associated with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The introduction of a nitro group (NO₂) onto the benzoxazole core, as in this compound, profoundly influences the molecule's electronic properties and reactivity. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr) reactions.[1] Furthermore, the nitro group itself is a key functional handle; its reduction to an amine group provides a critical entry point for the synthesis of a vast library of derivatives, making this compound a valuable and versatile intermediate in drug discovery and materials science.[2]

Physicochemical and Structural Properties

The foundational properties of this compound are summarized below. Accurate knowledge of these characteristics is essential for its proper handling, storage, and application in synthetic chemistry.

Molecular Formula and Weight

The core identity of this compound is defined by its molecular formula and weight.

Structural Data and Identifiers

Tabulated Physicochemical Data

The following table presents key computed and experimental properties critical for experimental design, such as selecting appropriate solvent systems and predicting membrane permeability.

| Property | Value | Source |

| Molecular Formula | C₇H₄N₂O₃ | PubChem[3] |

| Molecular Weight | 164.12 g/mol | PubChem[3] |

| CAS Number | 70886-33-8 | ChemicalBook[4] |

| Appearance | Light yellow to brown solid | ChemicalBook[4] |

| Melting Point | 127-129 °C | ChemicalBook[4] |

| Boiling Point (Predicted) | 294.2 ± 13.0 °C | ChemicalBook[4] |

| Density (Predicted) | 1.473 ± 0.06 g/cm³ | ChemicalBook[4] |

| XLogP3 (Lipophilicity) | 1.4 | PubChem[3] |

| pKa (Predicted) | -5.69 ± 0.10 | ChemicalBook[4] |

Synthesis and Characterization

The most common and efficient synthesis of this compound involves the cyclization of 2-amino-4-nitrophenol. This method is valued for its high yield and operational simplicity.

Synthetic Workflow

The reaction proceeds via a condensation reaction between 2-amino-4-nitrophenol and an orthoformate, typically triethyl orthoformate, which serves as a one-carbon source to form the oxazole ring. The reaction is driven by heat, which facilitates the cyclization and removal of ethanol and water byproducts.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from established synthetic methods.[4]

Materials:

-

2-Amino-4-nitrophenol (1.0 eq.)

-

Triethyl orthoformate (12.0 eq.)

-

50 mL round-bottomed flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Distillation apparatus

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a 50 mL round-bottomed flask equipped with a magnetic stirrer, add 2-amino-4-nitrophenol (e.g., 5.0 mmol, 0.77 g).

-

Reagent Addition: Add triethyl orthoformate (e.g., 60.0 mmol, 10.0 mL) to the flask.

-

Heating: Slowly heat the reaction mixture to 150 °C using a heating mantle. Maintain vigorous stirring.

-

Reaction Time: Stir the reaction at 150 °C for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Workup: Upon completion, cool the mixture to room temperature.

-

Purification (Step 1): Remove the excess triethyl orthoformate and the ethanol byproduct via distillation under reduced pressure.

-

Purification (Step 2): Purify the resulting crude product by silica gel column chromatography to yield the final this compound product.

Self-Validation: The identity and purity of the synthesized compound must be confirmed through standard analytical techniques such as NMR and Mass Spectrometry.

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show signals in the aromatic region (approx. 7.5-9.0 ppm). The proton on the oxazole ring (at C2) will appear as a singlet at the most downfield position. The three protons on the benzene ring will exhibit a distinct splitting pattern. Due to the strong electron-withdrawing effect of the nitro group, the proton ortho to it (at C4) will be the most deshielded of the three.

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The carbon of the oxazole ring (C2) will be significantly downfield. The carbon atom attached to the nitro group (C5) will also be deshielded, while the carbon atoms ortho and para to the nitro group will show characteristic shifts influenced by its electron-withdrawing nature.[6]

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z = 164.02, corresponding to the exact mass of C₇H₄N₂O₃.

Chemical Reactivity and Mechanistic Insights

The chemistry of this compound is dominated by the electronic influence of the nitro group.

Caption: Electronic influence of the nitro group on reactivity.

The nitro group strongly withdraws electron density from the benzene ring via both inductive and resonance effects. This has two major consequences:

-

Activation for Nucleophilic Aromatic Substitution (SNAr): The positions ortho and para to the nitro group (C4 and C6) become electron-deficient (electrophilic). This makes the molecule susceptible to attack by nucleophiles, allowing for the substitution of other groups at these positions. This is a common strategy for introducing further diversity into the scaffold.[1]

-

A Versatile Functional Handle: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This resulting 5-aminobenzoxazole is a critical intermediate. The amino group can then be subjected to a wide range of transformations, such as diazotization, acylation, and alkylation, to build more complex molecules.

Applications in Research and Drug Development

This compound and its derivatives are of significant interest in medicinal chemistry, primarily as precursors for compounds with potential therapeutic value.

Anthelmintic Agents

Research has demonstrated that derivatives of this compound possess potent anthelmintic (anti-parasitic worm) activity.[7][8] A study by Satyendra et al. described the synthesis of novel derivatives starting from 5-nitro-1,3-benzoxazole-2-thiol.[8] These compounds were screened for their ability to inhibit β-tubulin, a protein crucial for the cellular structure of parasites. Several of the synthesized molecules emerged as potent anthelmintic agents in in-vitro assays, highlighting the potential of this scaffold for developing new treatments for helminth infections.[7][8]

Building Block for Bioactive Molecules

The inherent biological activity of the benzoxazole core, combined with the synthetic versatility offered by the nitro group, makes this compound an attractive starting material for generating libraries of compounds for high-throughput screening. Derivatives have been explored for a range of other activities, including potential antihypertensive and anticancer properties, although these are often associated with related nitro-containing heterocyclic systems like nitrobenzimidazoles and nitroindazoles.[9][10][11] The electron-withdrawing nature of the nitro group is a feature in many biologically active molecules, where it can influence receptor binding and pharmacokinetic properties.[2]

Conclusion and Future Outlook

This compound is a foundational heterocyclic compound with a well-defined physicochemical profile and accessible synthetic routes. Its true value lies in the chemical reactivity imparted by the nitro group, which serves as both an activating group for further substitution and a versatile precursor to the invaluable amino functionality. Its demonstrated utility in the synthesis of potent anthelmintic agents underscores its importance in medicinal chemistry. Future research will likely continue to exploit the reactivity of this scaffold to create novel, diverse, and potent therapeutic candidates for a wide range of diseases.

References

-

M, P., V, V., M, S. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28. [Link]

-

Satyendra, R. V., et al. (2014). Synthesis, in vitro anthelmintic, and molecular docking studies of novel 5-nitro benzoxazole derivatives. Medicinal Chemistry Research, 24, 1342-1350. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information: VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

-

Panicker, C. Y., et al. (2014). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 5-nitro-2-phenylbenzoxazole. Journal of Molecular Structure, 1063, 16-29. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Bhavsar, Z. A., et al. (2020). Recent advances in development of anthelmintic agents: Synthesis and biological screening. ResearchGate. [Link]

-

Gomha, S. M., et al. (2019). 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. Organic & Biomolecular Chemistry, 17(3), 569-577. [Link]

-

RSC Publishing. (n.d.). 1H and 13C NMR chemical shifts of nitrobenzene amination products. [Link]

-

Shcherbinin, M., et al. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Molecules, 28(22), 7592. [Link]

-

G, H. (2012). Design, synthesis and biological evaluation of benzoxazole derivatives as Cyclooxygensase-2 inhibitors. Der Pharma Chemica, 4(3), 1093-1101. [Link]

-

Pretsch, E., et al. (2000). Structure Determination of Organic Compounds. Springer. [Link]

-

Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

-

Kamal, A., et al. (2015). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 5(115), 95169-95186. [Link]

-

Rios, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3632. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Chen, Z. L., et al. (2014). Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities. Bioorganic & Medicinal Chemistry, 22(7), 2149-2157. [Link]

-

de la Mora, E., et al. (2004). Synthesis and biological properties of new 5-nitroindazole derivatives. Il Farmaco, 59(9), 709-715. [Link]

-

Gomha, S. M., et al. (2019). 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. Organic & Biomolecular Chemistry. [Link]

-

Rios, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

Sources

- 1. 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C7H4N2O3 | CID 1482180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-NITRO-1,3-BENZOXAZOLE | 70886-33-8 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. researchgate.net [researchgate.net]

- 9. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

spectroscopic data of 5-Nitrobenzoxazole (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Nitrobenzoxazole

Introduction

This compound is a heterocyclic compound featuring a fused benzene and oxazole ring system, with a nitro group substituted at the 5-position. Benzoxazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of pharmacological activities and unique photophysical properties.[1] The precise structural elucidation of these molecules is fundamental to understanding their function and ensuring purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose, offering detailed insights into the molecular architecture, functional groups, and atomic connectivity.[1][2]

This guide provides a comprehensive analysis of the spectroscopic data for this compound. We will delve into the theoretical and expected spectral features, explain the rationale behind spectral interpretation, and provide standardized protocols for data acquisition, grounded in established scientific principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the chemical environment, number, and connectivity of atoms, particularly hydrogen (¹H) and carbon (¹³C), within a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the four protons in the molecule. The aromatic protons of the benzoxazole core typically appear in the downfield region of the spectrum (δ 6.8–8.8 ppm).[1] The electron-withdrawing nature of the nitro group and the heteroatoms in the oxazole ring significantly influences the chemical shifts of the adjacent protons.

Predicted ¹H NMR Data (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.80 | s | - |

| H-4 | ~8.65 | d | J ≈ 2.0 |

| H-6 | ~8.30 | dd | J ≈ 9.0, 2.0 |

| H-7 | ~7.70 | d | J ≈ 9.0 |

Interpretation:

-

H-2: This proton on the oxazole ring is expected to be the most deshielded due to the adjacent electronegative nitrogen and oxygen atoms, appearing as a singlet.

-

H-4: This proton is ortho to the strongly electron-withdrawing nitro group, causing a significant downfield shift. It will appear as a doublet, coupled to H-6.

-

H-6: This proton is meta to the nitro group and ortho to H-7. It will appear as a doublet of doublets due to coupling with both H-4 and H-7.

-

H-7: This proton is para to the nitro group and ortho to H-6, appearing as a doublet.

Diagram: ¹H NMR Assignments for this compound

Caption: Predicted ¹H NMR assignments for this compound.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved; sonication may be required.[1]

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation to the raw data. Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~152.0 |

| C-3a | ~150.0 |

| C-4 | ~118.0 |

| C-5 | ~145.0 |

| C-6 | ~120.0 |

| C-7 | ~110.0 |

| C-7a | ~142.0 |

Interpretation:

-

C-2, C-3a, C-7a: These carbons, part of the heterocyclic and fusion system, are significantly deshielded and appear far downfield.

-

C-5: The carbon directly attached to the nitro group is expected to be deshielded.

-

C-4, C-6, C-7: These are typical aromatic carbons, with their specific shifts influenced by their position relative to the nitro group and the fused oxazole ring.

Diagram: ¹³C NMR Assignments for this compound

Caption: Predicted ¹³C NMR assignments for this compound.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.7 mL of deuterated solvent.

-

Instrument Setup: Use a broadband probe tuned to the ¹³C frequency.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A longer acquisition time and more scans are typically required due to the low natural abundance of ¹³C.

-

Data Processing: Similar to ¹H NMR, apply Fourier transformation, phasing, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is an excellent tool for identifying the presence of specific functional groups.

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 1600-1585, 1500-1400 | C=C Stretch | Aromatic Ring |

| ~1620 | C=N Stretch | Oxazole Ring |

| 1560-1520 | Asymmetric NO₂ Stretch | Nitro Group |

| 1350-1330 | Symmetric NO₂ Stretch | Nitro Group |